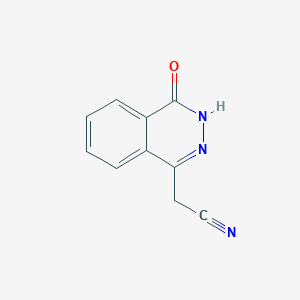
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 91587-99-4. It has a molecular weight of 185.19 and its IUPAC name is (4-oxo-3,4-dihydro-1-phthalazinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile” is 1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-5,12H,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile” is a solid compound with a molecular weight of 185.19 .Applications De Recherche Scientifique
Coordination Polymers and Luminescence
The study by Calvez, Daiguebonne, and Guillou (2011) introduces lanthanide-containing coordination polymers synthesized from hexanuclear molecular building blocks, exploring the compound's utility in constructing complex structures with potential applications in luminescence and materials science. The luminescent properties of these polymers, particularly with terbium (Tb), are highlighted, indicating their potential use in creating luminescent materials (Calvez, Daiguebonne, & Guillou, 2011).
Blue Emitters for Optoelectronics
Ilkun et al. (2008) describe the synthesis and characterization of benz(2-heteroaryl)cyanoximes and their thallium(I) complexes, showcasing these compounds as new room temperature blue emitters. This research suggests potential applications in optoelectronics and photonics, where strong blue emission is desirable for display technologies and lighting applications (Ilkun et al., 2008).
Structural Analysis of Complex Molecules
Pollesello and Nore (2003) conducted a complete structural analysis of OR-1746, a product of cyclocondensation containing clusters of protonated and unprotonated nitrogens. This work demonstrates the application of pulsed-field-gradient heteronuclear NMR in elucidating the structures of complex molecules, which is crucial for the development of new pharmaceuticals and understanding their interactions at the molecular level (Pollesello & Nore, 2003).
Photoreactivity and Stereodifferentiation
Pérez‐Ruiz, Gil, and Miranda (2005) explored the photochemical cycloreversion of diastereomeric methoxynaphthalene-oxetane dyads, highlighting the compound's photoreactivity and potential for stereodifferentiation. This research is relevant for developing photoresponsive materials and understanding the mechanisms behind light-induced molecular changes (Pérez‐Ruiz, Gil, & Miranda, 2005).
Antitumor Activities
Wardakhan, Ibrahim, and Zaki (2011) investigated the utility of a related compound in synthesizing fused heterocyclic derivatives with anti-tumor activities. This study underscores the importance of such compounds in medicinal chemistry, particularly in designing new drugs with potential anti-tumor properties (Wardakhan, Ibrahim, & Zaki, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZENSMZSTAMKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2766202.png)
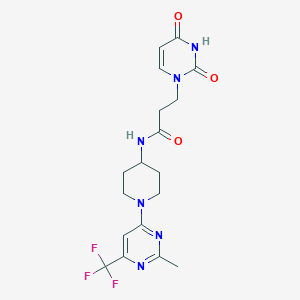
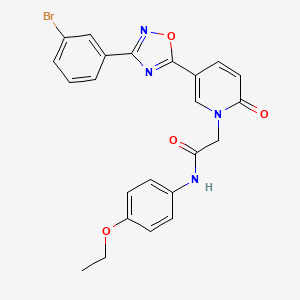
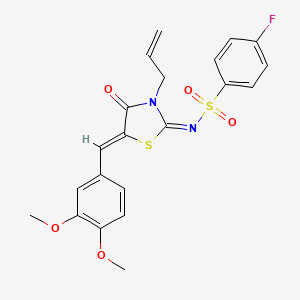
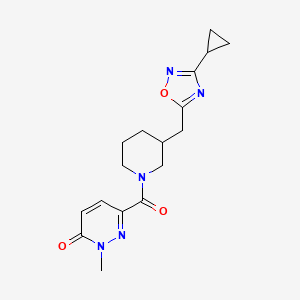
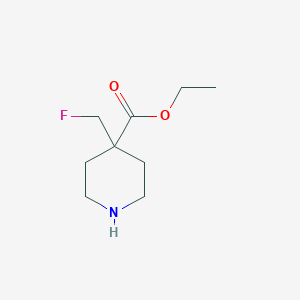
![N,N-Dimethyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)
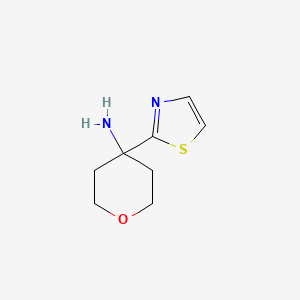
![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)
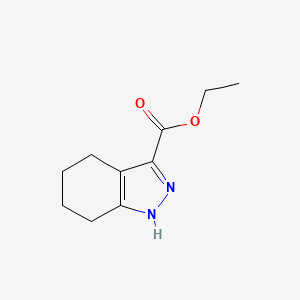
![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2766221.png)
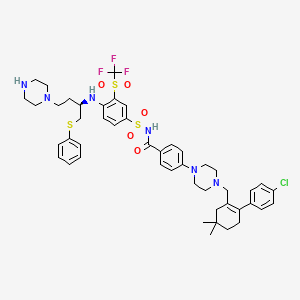
![N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766224.png)